
4,4'-Thiobis(2-isopropyl-5-methylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Thiobis(2-isopropyl-5-methylphenol) is a chemical compound known for its antioxidant properties. It is a sulfur-containing phenolic compound, often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis(2-isopropyl-5-methylphenol) typically involves the reaction of 2-isopropyl-5-methylphenol with sulfur or sulfur-containing compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thiobis linkage.
Industrial Production Methods
In industrial settings, the production of 4,4’-Thiobis(2-isopropyl-5-methylphenol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.
化学反应分析
Types of Reactions
4,4’-Thiobis(2-isopropyl-5-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenolic compound.
科学研究应用
4,4’-Thiobis(2-isopropyl-5-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of stabilizers for plastics and rubbers, enhancing the durability and lifespan of these materials.
作用机制
The antioxidant mechanism of 4,4’-Thiobis(2-isopropyl-5-methylphenol) involves the scavenging of free radicals and the inhibition of oxidative chain reactions. The phenolic groups donate hydrogen atoms to free radicals, neutralizing them and preventing further oxidative damage. The sulfur atom in the thiobis linkage also plays a role in stabilizing the compound and enhancing its antioxidant activity.
相似化合物的比较
Similar Compounds
Thymol (2-isopropyl-5-methylphenol): A monoterpene phenol with similar antioxidant properties.
Carvacrol (5-isopropyl-2-methylphenol): Another phenolic compound with antimicrobial and antioxidant activities.
Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide: A similar sulfur-containing phenolic compound used as an antioxidant.
Uniqueness
4,4’-Thiobis(2-isopropyl-5-methylphenol) is unique due to its thiobis linkage, which enhances its stability and effectiveness as an antioxidant compared to other similar phenolic compounds. This structural feature allows it to provide superior protection against oxidative degradation in various applications.
属性
CAS 编号 |
24742-37-8 |
|---|---|
分子式 |
C20H26O2S |
分子量 |
330.5 g/mol |
IUPAC 名称 |
4-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)sulfanyl-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C20H26O2S/c1-11(2)15-9-19(13(5)7-17(15)21)23-20-10-16(12(3)4)18(22)8-14(20)6/h7-12,21-22H,1-6H3 |
InChI 键 |
HUZYJNBLZPDJPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)C)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


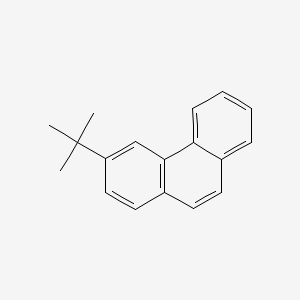
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
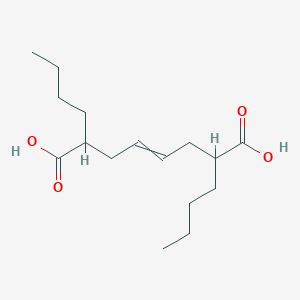

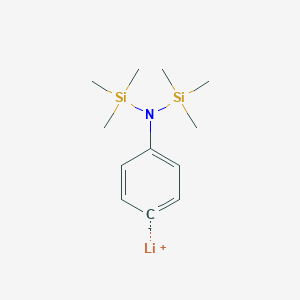
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
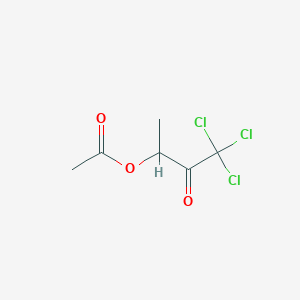

![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)

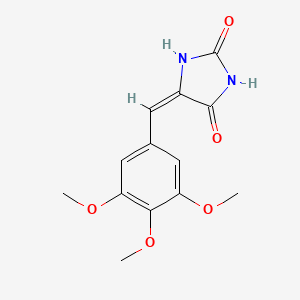
![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)


